molecular formula C17H15F3N6S B287325 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287325
M. Wt: 392.4 g/mol
InChI Key: VGZGJJQBUQEQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have several other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases. It has also been found to have analgesic properties, which could be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high purity and good yields. This compound is also relatively easy to synthesize using various methods. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and administration of this compound.

Future Directions

There are several future directions for the research of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising directions is in the development of new cancer therapies. This compound has shown significant potential in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in vivo. Another future direction is in the development of new anti-inflammatory and antioxidant therapies. This compound has shown promising results in vitro, and further studies are needed to determine its potential clinical applications.
Conclusion:
6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has significant potential in scientific research. Its potential applications in cancer research, anti-inflammatory and antioxidant therapies, and pain management make it a promising compound for future studies. However, further research is needed to determine its efficacy and safe dosage in vivo.

Synthesis Methods

The synthesis of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in various scientific studies. One of the most common methods is the reaction between 4-(trifluoromethyl)phenyl isothiocyanate and 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a catalyst. This reaction yields the desired compound in good yields and high purity.

properties

Product Name

6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H15F3N6S

Molecular Weight

392.4 g/mol

IUPAC Name

6-(2-methyl-5-propylpyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15F3N6S/c1-3-4-12-9-13(25(2)23-12)15-24-26-14(21-22-16(26)27-15)10-5-7-11(8-6-10)17(18,19)20/h5-9H,3-4H2,1-2H3

InChI Key

VGZGJJQBUQEQST-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)C

Canonical SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)C

Origin of Product

United States

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